2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, commonly referred to as Butyl Dipropasol Solvent, is a chemical compound with the molecular formula and a molar mass of approximately 176.25 g/mol. It appears as a colorless liquid with an ether-like odor and is characterized by its solvent properties, making it useful in various industrial and laboratory applications. The compound is notable for its ability to enhance the viscosity of water-based systems and facilitate film formation in coatings, which is essential in the production of paints and other materials .
The compound's role as a coalescent agent also allows it to interact with polymeric materials, promoting the formation of stable films from latex emulsions .
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exhibits significant biological activity due to its solvent properties. It can influence biochemical pathways related to film formation in coatings and has been shown to affect:
The synthesis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- typically involves the following methods:
These methods are favored for their efficiency and ability to produce high-purity products suitable for industrial applications .
The applications of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are diverse:
Research indicates that 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- interacts with various biomolecules:
Studies have also highlighted its stability under standard laboratory conditions but noted potential degradation when exposed to strong oxidizing agents.
Several compounds share structural or functional similarities with 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Propanol (Isopropanol) | C3H8O | Common solvent; less viscous than 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. |
Ethylene Glycol Monobutyl Ether | C6H14O3 | Used as a solvent; lower boiling point; different hydrophilic properties. |
Dipropylene Glycol Dimethyl Ether | C7H16O3 | Similar solvent properties; used in personal care products; less polar than 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. |
The uniqueness of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- lies in its specific balance of hydrophilicity and hydrophobicity, making it particularly effective as a coalescent agent in water-borne latex systems. This property distinguishes it from simpler alcohols like isopropanol or ethylene glycol ethers that do not provide the same level of performance in film formation and viscosity enhancement .
The vapor pressure-temperature relationship for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exhibits classical thermodynamic behavior consistent with the Clausius-Clapeyron equation. Experimental measurements indicate that the compound displays vapor pressures ranging from 0.28 to 0.5 millimeters of mercury at 20°C, demonstrating relatively low volatility characteristics typical of higher molecular weight glycol ethers [1] [2].
The temperature dependence of vapor pressure follows an exponential relationship as described by the integrated Clausius-Clapeyron equation:
$$ \ln P = -\frac{\Delta H_{vap}}{RT} + C $$
where P represents vapor pressure, ΔHvap is the enthalpy of vaporization, R is the gas constant, T is absolute temperature, and C is an integration constant [3] [4]. Experimental data demonstrates that the natural logarithm of vapor pressure increases linearly with the reciprocal of absolute temperature, yielding correlation coefficients exceeding 0.98 for temperature ranges between 293.15 and 353.15 Kelvin [1] [2].
The Antoine equation provides an accurate representation of the vapor pressure behavior:
$$ \log_{10} P = A - \frac{B}{T + C} $$
For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, the Antoine constants demonstrate values characteristic of moderate-volatility organic compounds, with temperature-dependent coefficients that enable precise vapor pressure predictions across operational temperature ranges [6] [7].
Temperature (K) | Vapor Pressure (Pa) | ln(P) | Source |
---|---|---|---|
293.15 | 37-67 | 3.61-4.20 | [1] [2] |
298.15 | 53-95 | 3.97-4.55 | [1] [2] |
303.15 | 75-135 | 4.32-4.91 | [1] [2] |
323.15 | 210-380 | 5.35-5.94 | [1] [2] |
353.15 | 850-1500 | 6.74-7.31 | [1] [2] |
The enthalpy of vaporization for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- has been determined through multiple computational and experimental approaches. Clausius-Clapeyron analysis of experimental vapor pressure data yields values between 45 and 52 kilojoules per mole at 298.15 Kelvin [8] [2]. The Joback group contribution method provides an estimated value of 51.9 kilojoules per mole, demonstrating excellent agreement with experimental determinations [9].
The temperature dependence of enthalpy of vaporization follows the Watson correlation:
$$ \Delta H{vap}(T) = \Delta H{vap}(Tr) \left(\frac{1-Tr}{1-T}\right)^n $$
where Tr represents the reduced temperature and n is an empirical constant typically ranging from 0.35 to 0.41 for organic compounds [10] [11] [12]. For this compound, the exponent value approximates 0.38, consistent with similar glycol ether structures.
Method | ΔHvap (kJ/mol) | Temperature Range (K) | Uncertainty (kJ/mol) |
---|---|---|---|
Clausius-Clapeyron (experimental) | 45-52 | 298-353 | ±3 |
Joback Group Contribution (estimated) | 51.9 | 298.15 | ±5 |
Related compound correlation | 48-54 | 298-343 | ±4 |
Antoine equation derivation | 46-50 | 298-323 | ±2 |
The enthalpy of vaporization demonstrates the significant intermolecular forces present in the liquid phase, primarily attributed to hydrogen bonding between hydroxyl groups and van der Waals interactions between the alkyl chains [9] [10]. The relatively high enthalpy values compared to simple alcohols reflect the increased molecular complexity and multiple interaction sites available for intermolecular association.
Hansen solubility parameters provide a comprehensive framework for understanding the solvation capabilities of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. Based on structural analogies with dipropylene glycol monomethyl ether and related glycol ethers, the Hansen parameters can be estimated using group contribution methods and experimental correlations [13] [14] [15].
The dispersive component (δd) is estimated at 15.5 to 16.23 (joules per cubic centimeter)^0.5, reflecting the van der Waals interactions arising from the alkyl chain segments and ether linkages [13] [15]. The polar component (δp) ranges from 4.0 to 6.44 (joules per cubic centimeter)^0.5, indicating moderate dipolar interactions associated with the ether oxygens and hydroxyl group [14] [15]. The hydrogen bonding component (δh) falls between 9.86 and 10.3 (joules per cubic centimeter)^0.5, demonstrating significant hydrogen bonding capability due to the secondary alcohol functionality [13] [15].
Compound | δd (J/cm³)^0.5 | δp (J/cm³)^0.5 | δh (J/cm³)^0.5 | Source |
---|---|---|---|---|
Dipropylene Glycol Monomethyl Ether | 15.5-16.23 | 4.0-6.44 | 9.86-10.3 | [13] [14] [15] |
Propylene Glycol Methyl Ether | 7.6 | 3.1 | 5.7 | [16] |
Water | 33.37 | 42.3 | 53.63 | [17] |
Methanol | 12.42 | 22.3 | 40.03 | [17] |
The total Hansen solubility parameter, calculated as δt = (δd² + δp² + δh²)^0.5, yields values approximating 19.5 to 20.1 (joules per cubic centimeter)^0.5 [18] [19]. This magnitude places the compound in the intermediate polarity range, enabling effective solvation of both moderately polar and nonpolar substances.
The cosolvency behavior of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in binary mixtures demonstrates complex non-ideal mixing characteristics. Studies of related glycol ethers reveal significant deviations from Raoult's law, attributed to preferential solvation and hydrogen bonding network reorganization [20] [21] [22].
Excess molar volumes in binary aqueous mixtures exhibit negative deviations, indicating volume contraction upon mixing due to specific molecular interactions [20] [21]. The magnitude of these deviations reaches maximum values at mole fractions between 0.2 and 0.4 of the glycol ether component, suggesting optimal hydrogen bonding network formation in this composition range [21] [23].
Viscosity measurements in binary mixtures show positive deviations from logarithmic additivity, reflecting enhanced intermolecular interactions that restrict molecular motion [20] [21]. The viscosity B-coefficients, derived from Jones-Dole equation analysis, demonstrate positive values indicative of structure-making behavior in aqueous solutions [20].
The preferential solvation phenomenon manifests through kirkwood-Buff integrals analysis, revealing that water molecules preferentially coordinate around the hydroxyl and ether functionalities of the glycol ether [22] [23]. This selective solvation behavior significantly influences the thermodynamic properties of the mixture and contributes to the observed cosolvency effects.
While 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- does not form classical micelles due to its limited amphiphilic character, it exhibits significant surface activity properties. The compound demonstrates efficient surface tension reduction capabilities, with concentrations as low as 0.1 weight percent producing measurable decreases in aqueous surface tension [24] [25] [26].
The surface activity follows a Langmuir-type adsorption isotherm, described by the equation:
$$ \Gamma = \Gamma_{max} \frac{KC}{1 + KC} $$
where Γ represents surface excess concentration, Γmax is the maximum surface coverage, K is the adsorption equilibrium constant, and C is the bulk concentration [27] [28]. The adsorption parameters indicate strong affinity for air-water interfaces, with equilibrium constants exceeding 1000 liters per mole.
Critical aggregation concentrations, while not representing true micelle formation, occur at concentrations between 0.5 and 1.0 molar in aqueous solutions [29] [30]. These concentrations mark the onset of significant intermolecular association through hydrogen bonding networks, leading to enhanced solution structure and modified transport properties [29].
The interfacial tension reduction capabilities of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- demonstrate exceptional efficiency across various liquid-liquid interfaces. Surface tension measurements reveal reductions from the pure water value of 72.8 dynes per centimeter to values approaching 28 to 29 dynes per centimeter at saturation concentrations [2] [15] [28].
The compound exhibits particularly effective performance at oil-water interfaces, achieving interfacial tension reductions exceeding 80 percent at concentrations below 5 weight percent [24] [26] [31]. This behavior stems from the balanced hydrophilic-lipophilic character imparted by the multiple ether linkages and terminal hydroxyl group.
Property | Value/Description | Reference |
---|---|---|
Surface Tension Reduction Efficiency | Very efficient | [24] [25] [26] |
Critical Surface Tension (estimated) | 25-30 dynes/cm | [24] [25] |
Interfacial Tension with Water | Significant reduction | [24] [26] |
Spreading Coefficient | Positive for hydrophilic surfaces | [24] [25] |
Wetting Behavior | Good wetting agent | [25] [26] |
The spreading coefficient, calculated as the difference between the work of adhesion and cohesion, demonstrates positive values for most hydrophilic surfaces [24] [25]. This characteristic enables the compound to function effectively as a wetting agent in coating and cleaning applications, where rapid surface coverage and penetration are essential [25] [26].
Irritant